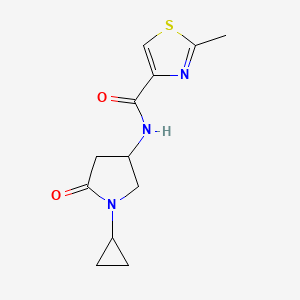

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-7-13-10(6-18-7)12(17)14-8-4-11(16)15(5-8)9-2-3-9/h6,8-9H,2-5H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZWBNSOWZQNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step chemical reactions. The synthetic route often includes:

Nucleophilic Substitution: This step involves the substitution of a leaving group by a nucleophile.

Ester Hydrolysis: This reaction converts esters into their corresponding carboxylic acids.

Cyclocondensation: This step forms the thiazole ring by condensing a thioamide with a carbonyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: Facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Cycloaddition: Specific conditions vary based on the reactants involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Materials Science: Incorporation into polymers can enhance properties like thermal stability and solubility.

Biological Studies: Interactions with biological systems can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide can be compared with other similar compounds, such as:

Adamantane Derivatives: These compounds share the adamantane moiety and exhibit similar stability and reactivity.

Pyrrolidinone Derivatives: These compounds feature the pyrrolidinone ring and are often used in medicinal chemistry.

Cyclopropyl-Containing Compounds: These compounds include the cyclopropyl group, known for its unique reactivity and stability.

The uniqueness of this compound lies in its combination of these distinct moieties, which confer a unique set of chemical and physical properties.

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide, with the CAS number 1396843-94-9 and a molecular weight of 265.33 g/mol, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1396843-94-9 |

| Molecular Formula | C₁₂H₁₅N₃O₂S |

| Molecular Weight | 265.33 g/mol |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiazole ring is known for its ability to participate in hydrogen bonding and π–π interactions with proteins, which may enhance binding affinity and specificity. Studies suggest that compounds containing thiazole moieties can exhibit antinociceptive and anti-inflammatory effects through modulation of neurotransmitter systems and inflammatory pathways .

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including this compound, may possess significant anticancer properties. For instance, studies have shown that compounds with similar structures inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies

- Antinociceptive Effects : A study investigating the analgesic properties of thiazole-based compounds found that certain derivatives significantly reduced pain responses in animal models. The study highlighted the role of the µ-opioid receptor in mediating these effects, suggesting that this compound may similarly engage this pathway .

- Antitumor Activity : A comparative analysis of thiazole derivatives revealed that those with a cyclopropyl group exhibited enhanced cytotoxicity against human tumor cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The study utilized MTT assays to measure cell viability and confirmed the potential for further development as anticancer agents .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of thiazole derivatives have provided insights into how modifications can enhance biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Cyclopropyl Substitution | Increased binding affinity to target receptors |

| Thiazole Ring Variations | Altered pharmacokinetic properties |

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide?

Methodological Answer:

Key steps include:

- Stepwise coupling : First synthesize the pyrrolidinone and thiazole moieties separately, then couple them via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction homogeneity. Ethanol can be used for recrystallization .

- Temperature control : Maintain reflux conditions (70–90°C) for cyclization steps, and room temperature for coupling reactions to minimize side products .

- Catalysis : Employ KCO as a base for deprotonation in nucleophilic substitution reactions involving the cyclopropyl group .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the cyclopropyl group in biological activity?

Methodological Answer:

- Analog synthesis : Prepare derivatives with substituents varying in steric bulk (e.g., cyclobutyl, cyclohexyl) or electronic properties (e.g., fluorinated cyclopropanes) .

- Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry to quantify binding affinity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare interactions of the cyclopropyl group with hydrophobic pockets in protein targets .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the cyclopropyl ring (characteristic δ 0.5–1.5 ppm protons) and thiazole aromaticity .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNOS) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

Advanced: What experimental approaches can resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?

Methodological Answer:

- Standardized assays : Re-evaluate activity under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions that may skew results .

- Metabolic stability tests : Incubate the compound with liver microsomes to assess if metabolites contribute to discrepancies .

Basic: How can solubility challenges be addressed during in vitro testing?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS containing 0.1% Tween-80 .

- Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes for enhanced bioavailability .

Advanced: What computational strategies are effective for predicting target binding modes?

Methodological Answer:

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrrolidinone-thiazole backbone in binding pockets .

- Free-energy perturbation (FEP) : Calculate ΔΔG values for cyclopropyl group modifications to predict affinity changes .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., thiazole nitrogen) .

Basic: What functional groups in the compound are most reactive, and how should they be protected during synthesis?

Methodological Answer:

- Thiazole NH : Susceptible to oxidation; protect with tert-butoxycarbonyl (Boc) during coupling steps .

- Pyrrolidinone carbonyl : Reacts with nucleophiles; temporary protection as a ketal using ethylene glycol .

- Cyclopropyl ring : Sensitive to ring-opening under acidic conditions; avoid strong acids (e.g., HSO) in later stages .

Advanced: How can conflicting data on enzyme inhibition mechanisms be resolved?

Methodological Answer:

- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- X-ray crystallography : Resolve co-crystal structures (e.g., with human carbonic anhydrase) to visualize binding interactions .

- Isothermal titration calorimetry (ITC) : Measure binding enthalpy and entropy to confirm allosteric vs. orthosteric effects .

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation .

- Recrystallization : Dissolve in hot ethanol, then cool to 4°C for crystal formation .

- Preparative HPLC : Apply a C18 column with 0.1% trifluoroacetic acid in the mobile phase for high-purity isolation .

Advanced: How can target identification be systematically approached for this compound?

Methodological Answer:

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins from cell lysates .

- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss abrogates compound activity .

- Thermal shift assays (TSA) : Monitor protein denaturation to identify targets stabilized by compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.